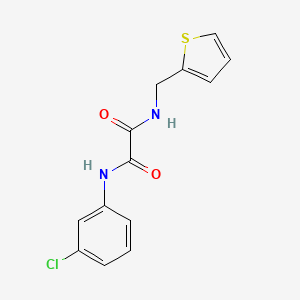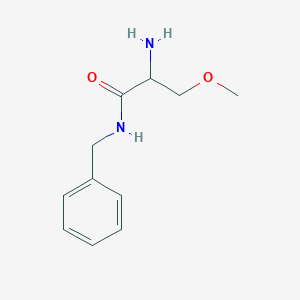![molecular formula C27H18BrClN4O B2700800 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide CAS No. 392289-46-2](/img/structure/B2700800.png)
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activities Research into quinazolinone derivatives, including compounds structurally related to 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide, has shown promising antimicrobial properties. These compounds have been synthesized and evaluated for their potential in combating various bacterial and fungal strains. For instance, a study involving the synthesis of new quinazoline derivatives demonstrated significant antimicrobial activities against common pathogens, suggesting the potential of such compounds in the development of new antimicrobial agents (Patel & Shaikh, 2011). Similarly, another research focused on quinazolinone derivatives highlighted their efficacy against a range of bacteria and fungi, further supporting the antimicrobial applications of these chemicals (Desai, Shihora, & Moradia, 2007).
Antitumor Activities Quinazolinone compounds, including those similar to the chemical structure of interest, have also been explored for their antitumor properties. A notable study on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, revealed that modifications to increase water solubility resulted in compounds with enhanced cytotoxicity compared to CB30865. This research indicates the potential of quinazolinone derivatives in cancer therapy, with specific emphasis on their unique biochemical characteristics, including delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).
Synthetic Methodologies The synthesis of quinazolinone derivatives encompasses a variety of chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. Research into the synthesis and characterization of new quinazolinones as potential antimicrobial agents offers insight into the methodologies employed in creating these complex molecules. This includes reactions under specific conditions to yield compounds with targeted biological activities, showcasing the chemical diversity and potential utility of quinazolinone derivatives in various scientific applications (Patel, Mistry, & Desai, 2006).
properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrClN4O/c28-19-12-15-23-21(16-19)25(17-6-2-1-3-7-17)33-27(32-23)30-20-13-10-18(11-14-20)26(34)31-24-9-5-4-8-22(24)29/h1-16H,(H,31,34)(H,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNZEFSERYJQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)
![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)



![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B2700731.png)
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2700737.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)
![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)
